Cyclohexane-1,3,5-triamine

Catalog No.
S590858
CAS No.
M.F
C6H15N3
M. Wt
129.2 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexane-1,3,5-triamine

Product Name

Cyclohexane-1,3,5-triamine

IUPAC Name

cyclohexane-1,3,5-triamine

Molecular Formula

C6H15N3

Molecular Weight

129.2 g/mol

InChI

InChI=1S/C6H15N3/c7-4-1-5(8)3-6(9)2-4/h4-6H,1-3,7-9H2

InChI Key

UYAUGHKQCCCFDK-UHFFFAOYSA-N

Synonyms

1,3,5-triaminocyclohexane, TACH cpd

Canonical SMILES

C1C(CC(CC1N)N)N

Cyclohexane-1,3,5-triamine, also known as cis,cis-1,3,5-triaminocyclohexane, is an organic compound with the molecular formula C6H15N3\text{C}_6\text{H}_{15}\text{N}_3. This compound features a cyclohexane ring with three amino groups located at the 1, 3, and 5 positions. It is a colorless oil that serves as a significant tripodal ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. The compound's structure allows for unique steric and electronic interactions, making it valuable in both synthetic and biological applications .

Typical of amines:

  • Protonation: The amino groups can be protonated under acidic conditions, leading to the formation of a triammonium ion. This process affects the compound's solubility and reactivity.
  • Coordination Chemistry: Cyclohexane-1,3,5-triamine acts as a tridentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can lead to the formation of stable metal-ligand complexes .
  • Substitution Reactions: The amino groups can undergo nucleophilic substitution reactions with electrophiles, allowing for further functionalization of the molecule.

Cyclohexane-1,3,5-triamine exhibits biological activity primarily through its interactions with metal ions in biological systems. It has been studied for its potential role in chelation therapy and as a ligand for bioactive metal complexes. The compound's ability to bind to essential metals like iron and zinc suggests that it may have applications in medicinal chemistry and biochemistry .

The synthesis of cyclohexane-1,3,5-triamine can be achieved through several methods:

  • Curtius Rearrangement: Starting from cyclohexanetricarboxylic acid, this method involves the formation of an isocyanate intermediate that is subsequently hydrolyzed to yield the triamine.
  • Reduction of Nitriles: Cyclohexanedicarbonitrile can be reduced using lithium aluminum hydride or other reducing agents to produce the corresponding triamine.
  • Direct Amination: The cyclohexane ring can be aminated using ammonia or amines under high-temperature conditions to introduce amino groups at the desired positions .

Cyclohexane-1,3,5-triamine has diverse applications across various fields:

  • Coordination Chemistry: It is widely used as a ligand in coordination complexes for catalysis and material science.
  • Medicinal Chemistry: Its chelating properties make it a candidate for drug development aimed at treating metal ion-related diseases.
  • Analytical Chemistry: Utilized in analytical methods for detecting and quantifying metal ions in various samples due to its strong binding affinity .

Studies on cyclohexane-1,3,5-triamine have focused on its interactions with different metal ions. For instance:

  • Iron(III) Complexes: Research has shown that the ligand forms stable complexes with iron(III), which are relevant for understanding iron transport and storage in biological systems.
  • Spectroscopic Studies: Techniques such as NMR and UV-Vis spectroscopy have been employed to analyze the formation constants and geometries of metal-ligand complexes involving cyclohexane-1,3,5-triamine .

Cyclohexane-1,3,5-triamine shares structural similarities with other triamines but exhibits unique properties due to its specific arrangement of amino groups on the cyclohexane ring. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Tris(aminomethyl)ethaneLinear tripodalMore flexible structure; used in different contexts
1,2-DiaminocyclohexaneCyclic diamineFewer amino groups; different coordination behavior
2-Aminocyclohexanecarboxylic acidCarboxylic acid derivativeContains carboxylic acid functionality

Cyclohexane-1,3,5-triamine is particularly noted for its tripodal geometry and ability to form stable chelates with various metals compared to these similar compounds . Its unique steric arrangement allows for enhanced stability and reactivity in coordination chemistry applications.

XLogP3

-1.6

Wikipedia

1,3,5-triaminocyclohexane

Dates

Last modified: 07-20-2023

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